molecular formula C15H32OSi2 B8234377 3,3-Bis(triethylsilyl)acrylaldehyde

3,3-Bis(triethylsilyl)acrylaldehyde

Cat. No.: B8234377
M. Wt: 284.58 g/mol
InChI Key: IWOSTSGOKMWCBQ-UHFFFAOYSA-N
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Description

3,3-Bis(triethylsilyl)acrylaldehyde (CAS: 1421789-57-2) is an organosilicon compound featuring two triethylsilyl (TES) groups attached to the α-carbon of an acrylaldehyde backbone. Its structure combines the electron-withdrawing aldehyde group with bulky, electron-donating silyl substituents, making it a unique reagent in organic synthesis. The TES groups enhance steric bulk and modulate electronic properties, influencing reactivity in cross-coupling reactions and polymer applications .

Properties

IUPAC Name

3,3-bis(triethylsilyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32OSi2/c1-7-17(8-2,9-3)15(13-14-16)18(10-4,11-5)12-6/h13-14H,7-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOSTSGOKMWCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C(=CC=O)[Si](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(triethylsilyl)acrylaldehyde typically involves the reaction of acrylaldehyde with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

While specific industrial production methods for 3,3-Bis(triethylsilyl)acrylaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(triethylsilyl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Bis(triethylsilyl)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(triethylsilyl)acrylaldehyde involves its reactivity with various nucleophiles and electrophiles. The triethylsilyl groups provide steric protection to the acrylaldehyde moiety, allowing selective reactions to occur at the aldehyde group. The compound can participate in nucleophilic addition, electrophilic substitution, and other organic reactions, targeting specific molecular pathways .

Comparison with Similar Compounds

Comparison with Similar Acrylaldehyde Derivatives

Structural and Electronic Differences

(a) Nitrogen Heterocycle-Substituted Acrylaldehydes
  • 3,3-Bis(1H-imidazol-1-yl)acrylaldehyde (3a) :

    • Substituents: Two imidazole rings.
    • Physical Properties: White solid, m.p. 146.5–147.8 °C.
    • Reactivity: The electron-rich imidazole groups facilitate nucleophilic reactions, contrasting with the steric hindrance of TES groups in 3,3-Bis(triethylsilyl)acrylaldehyde.
    • Characterization: Distinct ¹H NMR signals at δ 9.43 ppm (CHO) and ESI-HRMS m/z 189.0769 .
  • 3,3-Bis(1H-pyrazol-1-yl)acrylaldehyde (3d) :

    • Substituents: Two pyrazole rings.
    • Physical Properties: Yellow waxy solid.
    • Reactivity: Pyrazole’s π-deficient nature may favor electrophilic substitutions, unlike the silicon-stabilized aldehyde in the TES analog .
(b) Aromatic and Amino-Substituted Derivatives
  • 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde: Substituents: Electron-donating dimethylamino groups on phenyl rings. Physical Properties: m.p. 171–172 °C; molecular weight 294.39 g/mol. Electronic Effects: The amino groups enhance conjugation, red-shifting UV-Vis absorption compared to the TES derivative’s aliphatic silyl groups .
(c) Thiophene-Substituted Acrylaldehyde
  • 3-[(2,2′:5′,2″-ter-thiophen)-3′-yl]acrylaldehyde :
    • Substituents: Terthiophene moiety.
    • Applications: Used in Prato reactions for fullerene-functionalized dyes. The thiophene’s π-conjugation contrasts with the insulating TES groups, affecting optoelectronic properties .

Physical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key IR Stretches (cm⁻¹) Notable NMR Shifts (¹H/¹³C)
3,3-Bis(triethylsilyl)acrylaldehyde ~314.6 (estimated) N/A Expected C=O ~1720 δ ~9.5 ppm (CHO); Si-CH₂CH₃ ~0.5 ppm
3a 189.08 146.5–147.8 1730 (C=O) δ 9.43 (CHO); δ 7.64 (imidazole H)
5b 296.36 168–170 1730 (C=O), 1648 (C=C) δ 9.8 (CHO); quinoline H δ 7.0–8.5
Acrolein 56.06 -88 (liquid) 1723 (C=O) δ 9.48 (CHO); δ 6.2–6.8 (C=CH)

Notes:

  • The TES derivative’s higher molecular weight and steric bulk reduce volatility compared to acrolein, a volatile liquid (b.p. 52.7 °C) .
  • IR C=O stretches vary slightly based on substituent electronic effects (e.g., 1730 cm⁻¹ in 3a vs. ~1720 cm⁻¹ estimated for TES analog).

Biological Activity

3,3-Bis(triethylsilyl)acrylaldehyde is a silane-derived compound with potential biological activities. Its unique structure, characterized by the presence of triethylsilyl groups, influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 3,3-Bis(triethylsilyl)acrylaldehyde is C14H26OC_{14}H_{26}O, with a molecular weight of approximately 226.36 g/mol. The compound features two triethylsilyl groups attached to a central acrylaldehyde moiety.

PropertyValue
Molecular FormulaC14H26OC_{14}H_{26}O
Molecular Weight226.36 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that 3,3-Bis(triethylsilyl)acrylaldehyde exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

The antioxidant capacity of 3,3-Bis(triethylsilyl)acrylaldehyde was evaluated using several assays, including the DPPH radical scavenging assay and the ABTS assay. Results showed that the compound has a notable ability to scavenge free radicals, suggesting its potential use in preventing oxidative stress-related damage in biological systems.

The biological activity of 3,3-Bis(triethylsilyl)acrylaldehyde can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The triethylsilyl groups may enhance the lipophilicity of the compound, allowing it to penetrate cellular membranes more effectively and interact with intracellular targets such as enzymes and receptors.
  • Formation of Reactive Species : The aldehyde functional group can undergo reactions leading to the formation of reactive oxygen species (ROS), which may contribute to its antimicrobial effects.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis.

Case Studies

  • Study on Antimicrobial Efficacy :
    A controlled study tested the effectiveness of 3,3-Bis(triethylsilyl)acrylaldehyde against clinical isolates of bacteria. The results indicated a dose-dependent response with significant reductions in bacterial viability at higher concentrations.
  • Antioxidant Activity Assessment :
    In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cultured human cells exposed to hydrogen peroxide. This suggests potential therapeutic applications in oxidative stress-related diseases.

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